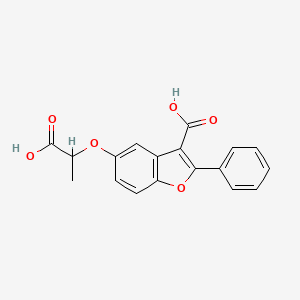
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring structure. This specific molecule has a carboxyethoxy group (CH2CH2COOH) attached to the 5th position of the benzofuran ring, a phenyl group at the 2nd position, and another carboxylic acid group (COOH) at the 3rd position.
Méthodes De Préparation
The synthesis of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 5-(1-carboxyethoxy) isophthalic acid with appropriate reagents under controlled conditions. One method involves the use of cadmium nitrate hexahydrate and 4,4′-bipyridine to form a metal-organic framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions:
Hydrolysis: The ester linkage (carboxyethoxy group) can be hydrolyzed under acidic or basic conditions, breaking it down into ethanol and the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid groups might undergo decarboxylation at high temperatures, releasing CO2 and forming ketone or anhydride functionalities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Applications De Recherche Scientifique
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for the extraction of organic compounds from environmental samples.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent coordination polymers for the detection of antibiotics and pesticides.
Mécanisme D'action
The mechanism of action of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on ionotropic and metabotropic receptors in the central nervous system, influencing neurotransmitter activity . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can be compared with other similar compounds, such as:
5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid: This compound has a methyl group instead of a phenyl group at the 2nd position.
4-(1-Carboxyethoxy)benzoic acid: This compound has a similar carboxyethoxy group but lacks the benzofuran ring structure.
Propriétés
IUPAC Name |
5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10(17(19)20)23-12-7-8-14-13(9-12)15(18(21)22)16(24-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZWDICAXJFHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
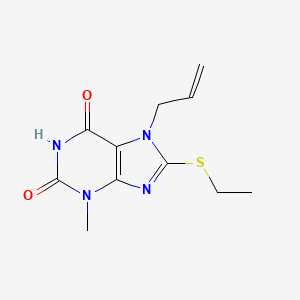
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)
![3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2747911.png)
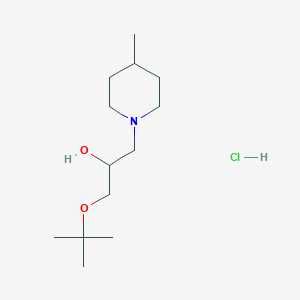
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2747915.png)
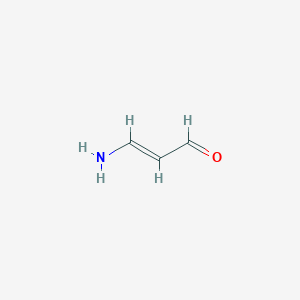
![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)
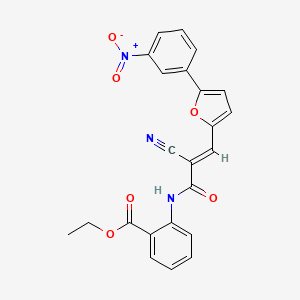
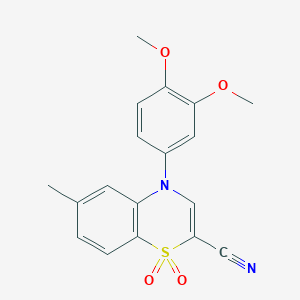
![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)
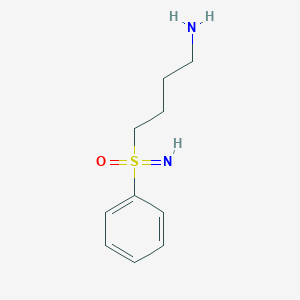
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
